AZD8055 AZD8055 AZD-8055 is a pyridopyrimidine that is pyrido[2,3-d]pyrimidine which is substituted at positions 2 and 4 by (3S)-3-methylmorpholin-4-yl groups and at position 5 by a 3-(hydroxymethyl)-4-methoxyphenyl group. It is an mTOR complex 1/2 (mTORC1/2) dual inhibitor [mTOR = mammalian target of rapamycin]. It has a role as a mTOR inhibitor, an apoptosis inducer and an antineoplastic agent. It is a member of benzyl alcohols, a tertiary amino compound, a pyridopyrimidine and a member of morpholines.
AZD8055 has been used in trials studying the treatment of Cancer, Lymphomas, Solid Tumors, MALIGNANT GLIOMA, and brainstem glioma, among others.
mTOR Kinase Inhibitor AZD8055 is an inhibitor of the mammalian target of rapamycin (mTOR) with potential antineoplastic activity. mTOR kinase inhibitor AZD8055 inhibits the serine/threonine kinase activity of mTOR, resulting in decreased expression of mRNAs necessary for cell cycle progression, which may induce cell cycle arrest and tumor cell apoptosis. mTOR phosphorylates transcription factors, such as S6K1 and 4E-BP1, which stimulate protein synthesis and regulate cell growth, proliferation, motility, and survival.
Brand Name: Vulcanchem
CAS No.: 1009298-09-2
VCID: VC0548349
InChI: InChI=1S/C25H31N5O4/c1-16-14-33-10-8-29(16)24-20-5-6-21(18-4-7-22(32-3)19(12-18)13-31)26-23(20)27-25(28-24)30-9-11-34-15-17(30)2/h4-7,12,16-17,31H,8-11,13-15H2,1-3H3/t16-,17-/m0/s1
SMILES: CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOCC5C
Molecular Formula: C25H31N5O4
Molecular Weight: 465.5 g/mol

AZD8055

CAS No.: 1009298-09-2

Cat. No.: VC0548349

Molecular Formula: C25H31N5O4

Molecular Weight: 465.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

AZD8055 - 1009298-09-2

CAS No. 1009298-09-2
Molecular Formula C25H31N5O4
Molecular Weight 465.5 g/mol
IUPAC Name [5-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol
Standard InChI InChI=1S/C25H31N5O4/c1-16-14-33-10-8-29(16)24-20-5-6-21(18-4-7-22(32-3)19(12-18)13-31)26-23(20)27-25(28-24)30-9-11-34-15-17(30)2/h4-7,12,16-17,31H,8-11,13-15H2,1-3H3/t16-,17-/m0/s1
Standard InChI Key KVLFRAWTRWDEDF-IRXDYDNUSA-N
Isomeric SMILES C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOC[C@@H]5C
SMILES CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOCC5C
Canonical SMILES CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOCC5C
Appearance Yellow solid powder

AZD8055 is a potent, selective, and orally bioavailable mammalian target of rapamycin (mTOR) kinase inhibitor. It is primarily used in research for its potential antineoplastic activity, targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) . This dual inhibition is significant because it prevents the feedback activation of AKT, a common issue with rapalogues, which are drugs that target only mTORC1 .

Mechanism of Action

AZD8055 acts as an ATP-competitive inhibitor of mTOR, with an IC50 value of 0.8 nM. It is highly selective for mTOR over PI3K isoforms and exhibits no activity against a panel of 260 kinases at concentrations up to 10 µM . By inhibiting mTOR, AZD8055 decreases the expression of mRNAs necessary for cell cycle progression, leading to cell cycle arrest and apoptosis in tumor cells .

Research Findings

AZD8055 has been studied in various clinical trials for its efficacy in treating cancers, including solid tumors, lymphomas, malignant glioma, and brainstem glioma . In a phase I trial, AZD8055 was tested in patients with advanced solid tumors to assess its safety, pharmacokinetics, and preliminary efficacy. The maximum tolerated dose was found to be 90 mg twice daily, with dose-limiting toxicities including elevated transaminases .

In Vitro and In Vivo Studies

In vitro studies using the Pediatric Preclinical Testing Program (PPTP) cell line panel showed that AZD8055 potently inhibited cell proliferation with median IC50 values of 24.7 nM and 31.7 nM for relative and absolute IC50, respectively . In vivo, AZD8055 induced significant differences in event-free survival (EFS) distribution compared to controls in 64% of evaluable solid tumor xenografts .

Clinical Trials and Safety

AZD8055 has been evaluated in clinical trials for its safety and efficacy. The first-in-man study involved patients with advanced solid tumors, where AZD8055 was administered in ascending doses to determine the maximum tolerated dose . Common adverse effects included elevated liver enzymes, which were dose-limiting at higher concentrations .

Dose Escalation and Tolerability

Dose (mg)FormulationNumber of PatientsDose-Limiting Toxicities
10Oral Solution3None
20Oral Solution3None
40Oral Solution6Elevated transaminases (1)
40Tablet6None
60Tablet6None
90Tablet6Elevated transaminases (1)
120Tablet6Elevated transaminases (3)

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :